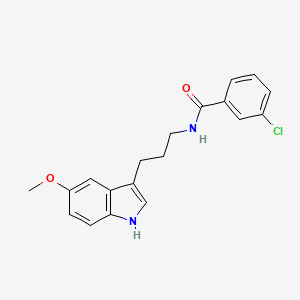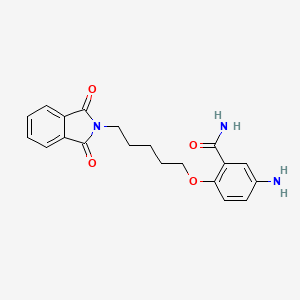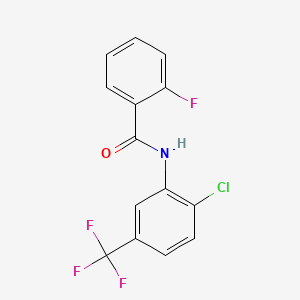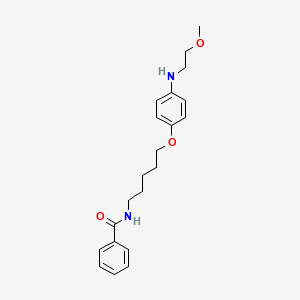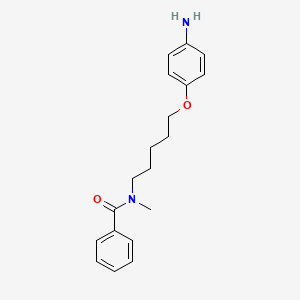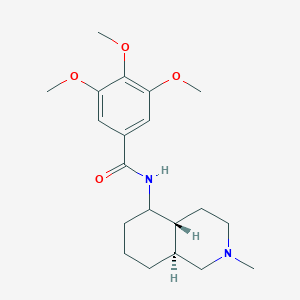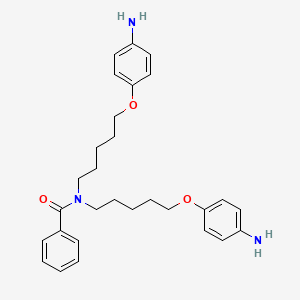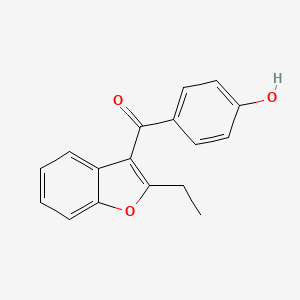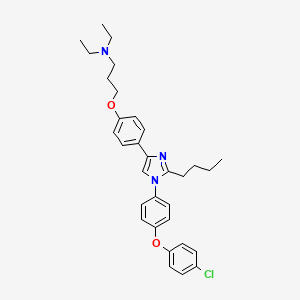
Azeliragon
Overview
Description
Azeliragon is a small-molecule inhibitor of the receptor for advanced glycation end products (RAGE). It was developed by vTv Therapeutics and has been investigated for its potential therapeutic effects in various diseases, including Alzheimer’s disease, triple-negative breast cancer, and pancreatic cancer . This compound is known for its ability to cross the blood-brain barrier and modulate inflammatory and amyloid-related processes .
Scientific Research Applications
Azeliragon has been extensively studied for its potential therapeutic applications:
Alzheimer’s Disease: This compound has shown promise in slowing cognitive decline by inhibiting RAGE, which is involved in amyloid-beta accumulation and neuroinflammation.
Cancer: This compound has demonstrated anti-metastatic effects in preclinical models of triple-negative breast cancer and pancreatic cancer
Diabetic Neuropathy: This compound has been investigated for its potential to alleviate symptoms of diabetic neuropathy by modulating inflammatory pathways.
Graft-vs-Host Disease: Animal studies have explored the use of this compound in reducing the severity of graft-vs-host disease.
Mechanism of Action
Azeliragon exerts its effects by inhibiting the receptor for advanced glycation end products (RAGE). RAGE is a cell-surface receptor that binds advanced glycation end products (AGEs), which are modified forms of lipids and proteins that become glycated when exposed to sugars . By blocking RAGE, this compound reduces inflammation, oxidative damage, and amyloid-beta accumulation, thereby mitigating the progression of diseases such as Alzheimer’s .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Azeliragon plays a significant role in biochemical reactions by inhibiting the receptor for advanced glycation end-products. This receptor is involved in various pathological processes, including inflammation, oxidative stress, and cellular dysfunction. This compound interacts with several biomolecules, including advanced glycation end-products, beta-amyloid, and high-mobility group box 1 protein . By binding to these ligands, this compound prevents their interaction with the receptor for advanced glycation end-products, thereby reducing the downstream signaling pathways that lead to inflammation and cellular damage.
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. In neurons, this compound reduces beta-amyloid-induced toxicity by inhibiting the receptor for advanced glycation end-products-mediated transport of beta-amyloid into the brain . This inhibition leads to decreased oxidative stress and neuroinflammation, ultimately protecting neurons from damage. In cancer cells, particularly triple-negative breast cancer cells, this compound impairs cell adhesion, migration, and invasion by inhibiting the receptor for advanced glycation end-products signaling pathways . This results in reduced metastasis and tumor progression.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the receptor for advanced glycation end-products, thereby preventing the interaction of the receptor with its ligands. This inhibition blocks the downstream signaling pathways that are activated by the receptor for advanced glycation end-products, including the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and the mitogen-activated protein kinase pathway . By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and reactive oxygen species, leading to decreased inflammation and oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its inhibitory effects on the receptor for advanced glycation end-products over extended periods . Long-term treatment with this compound in animal models of Alzheimer’s disease has demonstrated sustained cognitive benefits and reduced beta-amyloid plaque deposition . Additionally, this compound has been shown to reduce inflammation and improve cerebral blood flow over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to reduce beta-amyloid plaque deposition and improve cognitive function in animal models of Alzheimer’s disease . At higher doses, this compound has been associated with adverse effects, including gastrointestinal side effects and increased frequency of falls and confusion . These findings suggest that there is a narrow therapeutic window for this compound, and careful dosage optimization is necessary to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the receptor for advanced glycation end-products signaling. By inhibiting the receptor for advanced glycation end-products, this compound reduces the production of pro-inflammatory cytokines and reactive oxygen species, thereby modulating the inflammatory response . Additionally, this compound has been shown to affect the levels of soluble amyloid precursor protein alpha and beta, which are involved in the metabolism of beta-amyloid .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the receptor for advanced glycation end-products. The compound is orally bioavailable and can cross the blood-brain barrier, allowing it to exert its effects on neurons and other cell types in the brain . This compound’s distribution within tissues is influenced by its binding to the receptor for advanced glycation end-products, which is expressed on multiple cell types, including neurons, microglia, endothelial cells, and cancer cells .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with the receptor for advanced glycation end-products. Upon binding to the receptor, this compound is localized to the cell membrane, where it inhibits the receptor’s signaling pathways . This localization is crucial for this compound’s activity, as it allows the compound to effectively block the interaction between the receptor for advanced glycation end-products and its ligands, thereby preventing the downstream signaling events that lead to inflammation and cellular damage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azeliragon involves multiple steps, starting with the preparation of key intermediatesThe final step involves the attachment of a diethylamino propyl chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Azeliragon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: This compound can undergo substitution reactions, particularly at the phenoxy and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Comparison with Similar Compounds
Similar Compounds
FPS-ZM1: Another small-molecule RAGE inhibitor that has shown efficacy in preclinical cancer models.
Temoporfin: Another repurposed drug with promising interactions with RAGE.
Uniqueness of Azeliragon
This compound stands out due to its ability to cross the blood-brain barrier and its extensive investigation in clinical trials for Alzheimer’s disease. Its dual action on inflammatory and amyloid-related processes makes it a unique candidate for treating neurodegenerative diseases .
properties
IUPAC Name |
3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38ClN3O2/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29/h10-21,24H,4-9,22-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNNWYBAOPXVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117468 | |
| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
603148-36-3 | |
| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603148-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azeliragon [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603148363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azeliragon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12689 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZELIRAGON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPU25F15UQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



